molecular formula C18H19NO4 B077671 N-Norsinoactine CAS No. 13186-21-5

N-Norsinoactine

Cat. No.: B077671
CAS No.: 13186-21-5
M. Wt: 313.3 g/mol
InChI Key: JYZAYBRTZJWZDR-XIKOKIGWSA-N
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Chemical Reactions Analysis

N-Norsinoactine undergoes various chemical reactions, including acid rearrangement . Common reagents and conditions used in these reactions include acids like hydrochloric acid and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used. For example, acid rearrangement of this compound derivatives has been studied .

Scientific Research Applications

N-Norsinoactine has several scientific research applications, particularly in the fields of chemistry and biology. It is studied for its potential biological activities and its role as a natural product with complex chemical structures . Research on this compound includes its isolation, structural elucidation, and potential therapeutic applications . Its unique structure makes it a valuable compound for studying natural product chemistry and developing new pharmaceuticals.

Mechanism of Action

like other morphinandienone alkaloids, it may interact with specific molecular targets and pathways in biological systems . Further research is needed to elucidate the exact mechanism by which N-Norsinoactine exerts its effects.

Properties

CAS No.

13186-21-5

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(1S,9R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one

InChI

InChI=1S/C18H19NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8-9,12,19,21H,5-7H2,1-2H3/t12-,18+/m1/s1

InChI Key

JYZAYBRTZJWZDR-XIKOKIGWSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=O)C(=C[C@@]42CCN3)OC)C=C1)O

SMILES

COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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